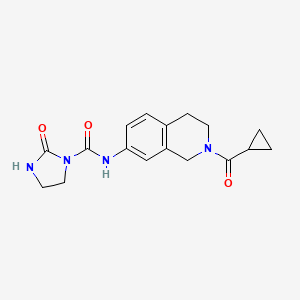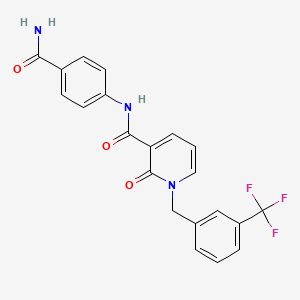![molecular formula C22H18N2O3 B2383237 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-79-4](/img/structure/B2383237.png)
3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions :
- Terada, Yabe, Miyadera, and Tachikawa (1973) discussed reactions and rearrangements of benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives, which are structurally related to the compound . They explored treatment with dimethyl formamide and sodium hydride, leading to exo-methylene compounds and isoindoles. Their work contributes to the understanding of chemical behaviors of similar compounds (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Pharmacological Properties :
- Mangina, Kadiyala, Guduru, Goutham, Sridhar, and Karunakar (2017) achieved an efficient gold-catalyzed synthesis of substituted 3-methylene-3,4-dihydrobenzo[b]oxepinones from aryl enaminones. Their research showcases the potential for creating benzooxepinone derivatives, which may be structurally similar or related to the compound of interest (Mangina et al., 2017).
Antibacterial and Anticancer Applications :
- Kuntala, Telu, Banothu, Nallapati, Anireddy, and Pal (2015) synthesized benzoxepine-1,2,3-triazole hybrids using a Cu-catalyzed azide–alkyne cycloaddition strategy. They demonstrated antibacterial properties against Gram-negative bacteria, and cytotoxicity against lung and colon cancer cell lines. This indicates potential medical applications for related compounds (Kuntala et al., 2015).
Material Science Applications :
- Akutsu, Inoki, Sunouchi, Sugama, Kasashima, Naruchi, and Miura (1998) discussed the synthesis of novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl structures. Their research highlights the potential of such compounds in material science, particularly for enhancing solubility and thermal properties of polymers (Akutsu et al., 1998).
properties
IUPAC Name |
3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-4-3-5-15(10-13)21(25)23-16-7-9-19-17(12-16)22(26)24-18-11-14(2)6-8-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNJOWUDWGSLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)
![2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol](/img/structure/B2383155.png)
![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)
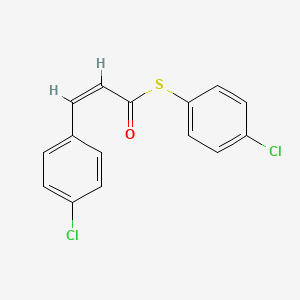
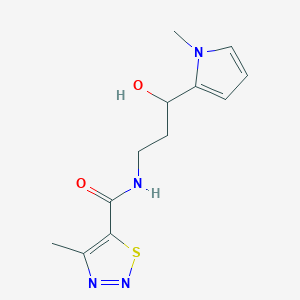
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)
![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)
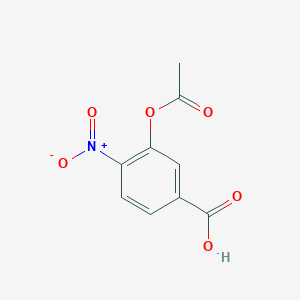
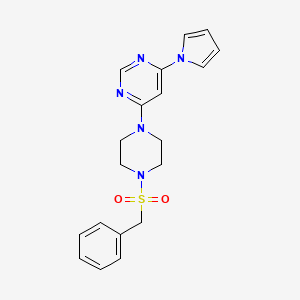
![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)
![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)
